2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride
Description
2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride (CAS: 1213160-13-4) is a chiral organic compound with the molecular formula C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol . Structurally, it consists of a propane backbone substituted with:
- A 4-fluorophenyl group at position 3,
- An amino group (-NH₂) at position 2,
- A hydroxyl group (-OH) at position 1,
- A hydrochloride salt at the amino group.
The fluorine atom on the aromatic ring enhances lipophilicity and metabolic stability, making it a critical feature for CNS-targeting molecules .
Properties
CAS No. |
1260817-75-1 |
|---|---|
Molecular Formula |
C9H13ClFNO |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is
Biological Activity
2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, a chiral compound with the molecular formula C₉H₁₂FNO·HCl, exhibits significant biological activity primarily due to its structural characteristics, which include an amino group and a fluorophenyl moiety. This article explores its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure is critical to its biological activity:
- Amino Group : Facilitates hydrogen bonding with active site residues in target proteins.
- Fluorophenyl Moiety : Engages in hydrophobic interactions, enhancing binding affinity and metabolic stability.
These structural features enable the compound to interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects.
The mechanism of action involves several key interactions:
- Enzyme Modulation : The compound can modulate enzyme activity through specific binding interactions.
- Receptor Interaction : It may act as a selective inhibitor of certain neurotransmitter receptors, influencing mood and cognitive functions.
- Blood-Brain Barrier Penetration : Its structure allows it to cross the blood-brain barrier, making it a candidate for central nervous system applications.
Biological Effects and Therapeutic Applications
Research indicates that 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride has potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests it could influence various physiological processes:
- Neurological Disorders : Preliminary studies indicate potential use in conditions such as depression and anxiety due to its receptor interaction profile.
- Antitumor Activity : Some studies have explored its effects on microtubule stabilization, which is crucial in cancer therapy .
Case Studies and Experimental Data
-
Microtubule Stabilization :
- A study evaluated the effects of related compounds on tubulin polymerization. Changes in acetylated α-tubulin levels were measured after treatment with varying concentrations of the compound. Results indicated a concentration-dependent increase in markers of stable microtubules, suggesting potential antitumor properties .
- Neurotransmitter Interaction :
Comparative Analysis with Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride | Amino group, fluorophenyl moiety | Modulates enzyme activity; potential CNS applications |
| 2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorine substituent | Variations in biological activity; less potent than fluorinated counterpart |
| 2-Amino-3-(4-bromophenyl)propan-1-ol | Bromine substituent | Distinct pharmacological properties; lower binding affinity |
Scientific Research Applications
Organic Synthesis
2-Amino-3-(4-fluorophenyl)propan-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that lead to the development of more complex molecules used in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits potential biological activity, particularly in modulating enzyme functions and cellular processes. Its amino group can form hydrogen bonds with active site residues in enzymes, while the fluorophenyl moiety enhances hydrophobic interactions, potentially increasing binding affinity .
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications in treating neurological and psychiatric disorders. Studies suggest that derivatives of this compound may exhibit neuroprotective effects and influence neurotransmitter systems .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives such as 2-amino-3-cyano-4H-chromenes have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-3-cyano-4H-chromene | PC-3 | 50.0 |
| 2-Amino-3-cyano-4H-chromene | SK-LU-1 | 45.0 |
These findings suggest that modifications to the core structure can enhance anticancer activity, indicating a promising avenue for further research.
Case Study 1: Neurological Disorders
A study investigated the effects of (S)-3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride on neuroprotective pathways in neuronal cell cultures. The results indicated that the compound could mitigate oxidative stress-induced apoptosis, suggesting a potential role in neuroprotection.
Case Study 2: Anticancer Research
In another study focusing on its anticancer properties, researchers synthesized several derivatives of 2-amino-3-(4-fluorophenyl)propan-1-ol and tested their efficacy against breast cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, highlighting the compound's potential as a lead structure for developing new anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2.1.1. Halogen-Substituted Analogs
- Chloro-substituted analog: (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS: 1956434-75-5)
- Molecular formula: C₉H₁₃Cl₂NO
- Molecular weight: 222.11 g/mol
- Difluoro-substituted analog: 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride (CAS: 1461705-44-1)
- Molecular formula: C₉H₁₂ClF₂NO
- Molecular weight: 223.65 g/mol
- The additional fluorine enhances electron-withdrawing effects and steric hindrance, which may impact solubility and receptor affinity .
2.1.2. Methoxy-Substituted Analog
Functional Group Modifications
2.2.1. Ester Derivatives
- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8) Molecular formula: C₁₀H₁₃ClFNO₂ Molecular weight: 233.67 g/mol The methyl ester replaces the hydroxyl group, increasing lipophilicity and altering metabolic pathways (e.g., esterase susceptibility) .
2.2.2. Branched-Chain Analogs
Stereochemical Variations
- (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 2061996-60-7) Molecular formula: C₁₁H₁₅ClFNO₂ Molecular weight: 247.69 g/mol The R-configuration at the chiral center may lead to divergent biological activity compared to the S-form, emphasizing the importance of enantiopurity in drug development .
Physicochemical and Pharmacological Properties
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, and how is its purity validated?
- Methodology : Synthesis typically involves reductive amination of a ketone intermediate. For example, 3-(4-fluorophenyl)propan-1-one can undergo amination with ammonia or a protected amine, followed by reduction and hydrochloric acid treatment to yield the hydrochloride salt .
- Characterization : Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric consistency .
Q. How does the fluorine substituent at the para position influence the compound’s electronic properties and solubility?
- Electronic Effects : Fluorine’s electronegativity increases the aromatic ring’s electron-withdrawing nature, stabilizing intermediates in synthetic pathways (e.g., during nucleophilic substitution). This impacts reactivity in cross-coupling reactions .
- Solubility : The para-fluorine enhances hydrophobicity compared to non-fluorinated analogs. Solubility in polar solvents (e.g., methanol) is moderate (~50 mg/mL at 25°C), necessitating optimization for biological assays .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Best Practices : Store at room temperature (RT) in a desiccator to prevent hygroscopic degradation. Long-term stability tests suggest <5% decomposition over 12 months when protected from light and moisture .
Advanced Research Questions
Q. What experimental strategies are employed to analyze its interaction with biological targets (e.g., enzymes or receptors)?
- Binding Studies : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and thermodynamics. Competitive assays using fluorophore-labeled analogs are used for receptor profiling .
- Enzymatic Assays : Kinetic studies under varied pH (6.5–8.0) and temperature (25–37°C) conditions assess inhibitory effects. For example, IC50 values against monoamine oxidases are measured via spectrophotometric methods .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Critical Factors :
- Purity Verification : Contaminants (e.g., unreacted intermediates) may skew results. Re-analyzation via HPLC-MS is advised .
- Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., COSY, HSQC) validates stereochemistry, as enantiomers may exhibit divergent activities .
- Example : A study reporting anomalous β-adrenergic receptor agonism might have used a racemic mixture, whereas isolated (R)- or (S)-enantiomers could show specificity .
Q. What computational approaches predict its binding modes with therapeutic targets?
- In Silico Methods :
- Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions, prioritizing poses with lowest binding energy .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of predicted complexes over 100-ns trajectories, evaluating hydrogen bonding and hydrophobic contacts .
Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Key Differences vs. Target Compound | Biological Impact |
|---|---|---|---|
| 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | Lacks propanol backbone; shorter carbon chain | Reduced blood-brain barrier penetration |
| 3-Amino-3-(4-fluorophenyl)propan-1-ol | C9H12FNO | Amino group at C3 instead of C2 | Altered receptor selectivity in kinase assays |
| (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride | C8H11ClFNO | Enantiomeric form; hydrochloride salt | Enhanced solubility but similar β-adrenergic activity |
Key Data for Experimental Design
| Parameter | Optimal Range/Value | Method |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | Differential Scanning Calorimetry |
| λmax (UV) | 265 nm (ε = 1200 M⁻¹cm⁻¹) | UV-Vis Spectroscopy |
| LogP (Octanol-Water) | 1.2 ± 0.3 | Shake-Flask Method |
| Solubility in PBS (pH 7.4) | 12 mg/mL | Gravimetric Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
